molecular formula C19H14Br6O4 B12670715 (1-Methylethylidene)bis(2,6-dibromo-4,1-phenylene) bis(bromoacetate) CAS No. 83929-73-1

(1-Methylethylidene)bis(2,6-dibromo-4,1-phenylene) bis(bromoacetate)

Cat. No.: B12670715
CAS No.: 83929-73-1
M. Wt: 785.7 g/mol
InChI Key: MKDRJCMFJFRUQG-UHFFFAOYSA-N
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Description

(1-Methylethylidene)bis(2,6-dibromo-4,1-phenylene) bis(bromoacetate) is a brominated organic compound known for its flame-retardant properties. It is commonly used in various industrial applications, particularly in the production of flame-retardant materials. The compound’s structure consists of a central isopropylidene group flanked by two dibromophenyl groups, each of which is further substituted with bromoacetate groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methylethylidene)bis(2,6-dibromo-4,1-phenylene) bis(bromoacetate) typically involves the bromination of bisphenol A followed by esterification with bromoacetic acid. The reaction conditions often include the use of bromine or a brominating agent in the presence of a catalyst, such as iron or aluminum bromide, to facilitate the bromination process. The esterification step requires an acid catalyst, such as sulfuric acid, to promote the formation of the bromoacetate ester.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the controlled addition of bromine and bromoacetic acid to a solution of bisphenol A under carefully monitored temperature and pressure conditions. The final product is purified through crystallization or distillation to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

(1-Methylethylidene)bis(2,6-dibromo-4,1-phenylene) bis(bromoacetate) undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The phenolic groups can be oxidized to quinones under strong oxidizing conditions.

    Reduction Reactions: The bromoacetate groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products

    Substitution: Formation of phenolic derivatives with different substituents.

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols from bromoacetate groups.

Scientific Research Applications

(1-Methylethylidene)bis(2,6-dibromo-4,1-phenylene) bis(bromoacetate) has a wide range of applications in scientific research:

    Chemistry: Used as a flame retardant in polymer chemistry to enhance the fire resistance of plastics and resins.

    Biology: Studied for its potential effects on biological systems, particularly its role as an endocrine disruptor.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Widely used in the production of flame-retardant materials for electronics, textiles, and construction materials.

Mechanism of Action

The flame-retardant properties of (1-Methylethylidene)bis(2,6-dibromo-4,1-phenylene) bis(bromoacetate) are primarily due to its ability to release bromine radicals upon heating. These bromine radicals interfere with the combustion process by reacting with free radicals generated during the burning of materials, thereby inhibiting the propagation of flames. The compound’s molecular targets include the free radicals formed during combustion, and its pathways involve the formation of stable, non-combustible products.

Comparison with Similar Compounds

Similar Compounds

    Tetrabromobisphenol A: Another brominated flame retardant with a similar structure but lacking the bromoacetate groups.

    Hexabromocyclododecane: A cyclic brominated flame retardant used in similar applications.

    Decabromodiphenyl ether: A brominated flame retardant with a different structural framework but similar flame-retardant properties.

Uniqueness

(1-Methylethylidene)bis(2,6-dibromo-4,1-phenylene) bis(bromoacetate) is unique due to the presence of bromoacetate groups, which enhance its flame-retardant properties and provide additional reactivity for further chemical modifications. This makes it a versatile compound for various industrial and research applications.

Properties

CAS No.

83929-73-1

Molecular Formula

C19H14Br6O4

Molecular Weight

785.7 g/mol

IUPAC Name

[2,6-dibromo-4-[2-[3,5-dibromo-4-(2-bromoacetyl)oxyphenyl]propan-2-yl]phenyl] 2-bromoacetate

InChI

InChI=1S/C19H14Br6O4/c1-19(2,9-3-11(22)17(12(23)4-9)28-15(26)7-20)10-5-13(24)18(14(25)6-10)29-16(27)8-21/h3-6H,7-8H2,1-2H3

InChI Key

MKDRJCMFJFRUQG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC(=C(C(=C1)Br)OC(=O)CBr)Br)C2=CC(=C(C(=C2)Br)OC(=O)CBr)Br

Origin of Product

United States

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